7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid
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Overview
Description
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is a complex organic compound that features a quinoline core substituted with a methoxy group, a nitrofuran moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Nitrofuran Moiety: This step involves the nitration of furan followed by coupling with the quinoline core through electrophilic aromatic substitution.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid involves its interaction with various molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This property is exploited in its antimicrobial and anticancer activities. The quinoline core can interact with DNA and enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid
- 7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium
Uniqueness
7-Methoxy-4-(5-nitrofuran-2-yl)-1-oxo-1lambda~5~-quinoline-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrofuran and quinoline moieties allows for a broad range of applications and interactions with biological targets.
Properties
CAS No. |
62369-52-2 |
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Molecular Formula |
C15H10N2O7 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
7-methoxy-4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O7/c1-23-8-2-3-9-10(13-4-5-14(24-13)17(21)22)7-12(15(18)19)16(20)11(9)6-8/h2-7H,1H3,(H,18,19) |
InChI Key |
CAFGQLBCTMGNQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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